3-amino-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide is a compound with the molecular formula and a molecular weight of 282.29 g/mol. This compound belongs to the class of benzofuran derivatives, which are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of an amino group, a methoxyphenyl moiety, and a benzofuran core structure suggests that this compound may exhibit significant pharmacological properties.
Methods and Technical Details:
The synthesis of 3-amino-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide can be achieved through various synthetic routes. A notable method involves the use of directed C–H arylation and transamidation chemistry, which allows for the efficient installation of aryl substituents at the C3 position of the benzofuran scaffold. This process typically utilizes palladium catalysis to facilitate the arylation reactions, followed by a one-pot transamidation to yield the final product efficiently .
The synthetic strategy can be summarized in three main steps:
Structure and Data:
The molecular structure of 3-amino-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide features a benzofuran ring fused with a carboxamide functional group and an amino substituent. The canonical SMILES representation is COC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)N
, and its InChI key is FSODVWUABJGOHC-UHFFFAOYSA-N
.
The compound's structural characteristics can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, which provides insights into the hydrogen environments within the molecule, and X-ray crystallography for precise spatial arrangement .
Reactions and Technical Details:
The reactivity of 3-amino-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide can be attributed to its functional groups. The amino group may participate in nucleophilic substitutions, while the carboxamide can undergo hydrolysis or acylation reactions. Additionally, benzofuran derivatives often exhibit electrophilic aromatic substitution reactions due to their electron-rich aromatic systems.
Potential reactions include:
Process and Data:
The mechanism of action for 3-amino-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide is likely related to its ability to interact with biological targets such as enzymes or receptors. Benzamide derivatives have been shown to modulate various biological pathways, potentially acting as inhibitors or activators depending on their specific interactions.
Key points regarding its mechanism include:
Physical and Chemical Properties:
The physical properties of 3-amino-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide include:
Chemical properties involve:
Analytical methods such as High Performance Liquid Chromatography (HPLC) can be employed to assess purity and stability over time .
Scientific Uses:
3-amino-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide has potential applications in medicinal chemistry due to its structural features that suggest bioactivity. Possible areas of application include:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2